molecular formula C23H28N2O6S B12074402 Promethazine N-Glucuronide

Promethazine N-Glucuronide

Cat. No.: B12074402
M. Wt: 460.5 g/mol
InChI Key: ABNKYMDJQOWLOF-UHFFFAOYSA-N
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Description

Promethazine N-Glucuronide is a metabolite of promethazine, a first-generation antihistamine. This compound is formed through the process of glucuronidation, where glucuronic acid is conjugated to promethazine. This process enhances the solubility of promethazine, facilitating its excretion from the body. This compound is primarily studied for its role in drug metabolism and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Promethazine N-Glucuronide involves the conjugation of promethazine with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction conditions include maintaining an optimal pH and temperature to ensure the enzyme’s activity. The process can be carried out in vitro using liver microsomes or recombinant enzymes.

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions. The process begins with the extraction of promethazine, followed by its conjugation with glucuronic acid using UDP-glucuronosyltransferase. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Promethazine N-Glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety. Oxidation reactions can further modify the promethazine structure, potentially forming sulfoxides or other oxidized derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed:

    Hydrolysis: Promethazine and glucuronic acid.

    Oxidation: Promethazine sulfoxide and other oxidized derivatives.

Scientific Research Applications

Promethazine N-Glucuronide has several scientific research applications:

    Chemistry: Used as a model compound to study glucuronidation and phase II metabolism.

    Biology: Investigated for its role in drug metabolism and detoxification processes.

    Medicine: Explored for its potential therapeutic effects and as a biomarker for promethazine metabolism.

    Industry: Utilized in the development of analytical methods for drug testing and monitoring.

Mechanism of Action

Promethazine N-Glucuronide exerts its effects primarily through its parent compound, promethazine. Promethazine acts as an antagonist of histamine H1 receptors, providing relief from allergic reactions. It also interacts with muscarinic and dopaminergic receptors, contributing to its sedative and antiemetic properties. The glucuronidation process enhances the solubility and excretion of promethazine, reducing its toxicity and prolonging its therapeutic effects.

Comparison with Similar Compounds

Promethazine N-Glucuronide can be compared with other glucuronide metabolites such as:

    Morphine-6-glucuronide: An active metabolite of morphine with analgesic properties.

    Raloxifene O-glucuronide: A metabolite of raloxifene, used in the treatment of osteoporosis.

    Silodosin O-glucuronide: A metabolite of silodosin, used in the treatment of benign prostatic hyperplasia.

Uniqueness: this compound is unique due to its formation from promethazine, a widely used antihistamine. Its study provides insights into the metabolism and detoxification of promethazine, contributing to the understanding of drug interactions and therapeutic effects.

Properties

Molecular Formula

C23H28N2O6S

Molecular Weight

460.5 g/mol

IUPAC Name

6-[dimethyl(1-phenothiazin-10-ylpropan-2-yl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C23H28N2O6S/c1-13(25(2,3)22-20(28)18(26)19(27)21(31-22)23(29)30)12-24-14-8-4-6-10-16(14)32-17-11-7-5-9-15(17)24/h4-11,13,18-22,26-28H,12H2,1-3H3

InChI Key

ABNKYMDJQOWLOF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C4C(C(C(C(O4)C(=O)[O-])O)O)O

Origin of Product

United States

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